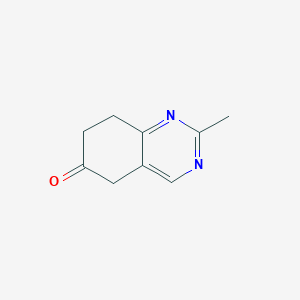

5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-7,8-dihydro-5H-quinazolin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-10-5-7-4-8(12)2-3-9(7)11-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXWCTSAJORLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2CC(=O)CCC2=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277149 | |

| Record name | 7,8-Dihydro-2-methyl-6(5H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944902-18-5 | |

| Record name | 7,8-Dihydro-2-methyl-6(5H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-2-methyl-6(5H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone

Conventional Synthetic Pathways to the 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone Core

Conventional methods for constructing the tetrahydroquinazoline (B156257) framework, the foundational structure of this compound, often rely on cyclocondensation reactions. A primary approach involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent like an α,β-unsaturated ketone, with a source of the N-C-N fragment, such as acetamidine (B91507) for the 2-methyl derivative.

Multi-Step Synthesis Strategies

Multi-step syntheses allow for the controlled construction of complex molecules by isolating intermediates at each stage. For the tetrahydroquinazoline core, a typical multi-step approach might first involve the synthesis of a suitable cyclic β-amino ketone or enamine from a cyclohexane-1,3-dione precursor. This intermediate is then reacted with a methyl-bearing amidine or a related synthon to form the pyrimidine (B1678525) ring.

One documented route involves a five-step synthesis to produce related tetrahydroquinazoline inhibitors. acs.org This process begins with the formation of the bicyclic scaffold, followed by the selective introduction of substituents at various positions through subsequent reactions like nucleophilic substitutions and Suzuki couplings. acs.org While this specific example leads to a different derivative, the underlying strategy of building the core first and functionalizing it later is a hallmark of multi-step approaches.

One-Pot Reaction Sequences

To improve efficiency and reduce waste, one-pot reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, are highly favored. nih.govchemmethod.com These sequences often fall under the category of multi-component reactions (MCRs), which create complex molecules from three or more starting materials in a single operation, enhancing atom economy. nih.govchemmethod.com

A relevant one-pot strategy for a similar tetrahydroquinazolinone structure involves the three-component condensation of an aldehyde, a cyclic 1,3-dione (like dimedone), and a urea (B33335) or thiourea (B124793) in the presence of a catalyst. mdpi.com Adapting this to the target molecule would involve reacting a cyclohexane-1,3-dione derivative with an aldehyde and acetamidine hydrochloride. The reaction cascade is initiated by a condensation reaction, followed by a Michael addition and subsequent intramolecular cyclization and dehydration to yield the final tetrahydroquinazoline core. nih.gov

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. This includes the use of advanced catalysts and technologies like flow chemistry.

Catalyst-Mediated Synthesis

Catalysis is central to the efficient synthesis of quinazolinone derivatives. Both metal-based and organocatalytic systems have been extensively developed. nih.gov

Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids are commonly used. For instance, 2-methyl-tetrahydroquinazolines have been obtained in good yields (38–81%) by reacting α,β-unsaturated ketones with acetamidine hydrochloride in acetic acid. nih.gov

Base Catalysis: Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can mediate the oxidative cyclization of precursors to form the quinazolinone ring. nih.gov

Metal Catalysis: A wide range of transition metals, including manganese, cobalt, and titanium, have been used to catalyze the formation of quinazolines and their derivatives. mdpi.comfrontiersin.org Nanoparticle catalysts, such as zinc ferrite, have been employed in solvent-free, one-pot syntheses of related hexahydro-quinazolin-5-ones, offering high efficiency and easy catalyst recovery. mdpi.com

Table 1: Examples of Catalyst-Mediated Synthesis of Quinazolinone Cores

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Organocatalyst (Acid) | p-Toluenesulfonic acid (p-TSA) | Grinding-assisted synthesis | Solvent-free, rapid reaction (3-15 min) | nih.gov |

| Organocatalyst (Base) | DABCO | Oxidative Cyclization | Metal-free procedure | nih.gov |

| Nanocatalyst | Zinc Ferrite (ZnFe2O4) | Three-component one-pot synthesis | Solvent-free, reusable catalyst, good yields | mdpi.com |

| Transition Metal | Mn(I) complex | Acceptorless Dehydrogenative Coupling | Forms quinazolines from 2-aminobenzyl alcohols | mdpi.com |

Flow Chemistry Applications

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved heat and mass transfer, and simplified scalability. youtube.comyoutube.com This technology is particularly well-suited for multi-step syntheses, as different reactors can be coupled sequentially without the need to isolate intermediates. uc.pt

While a specific flow synthesis for this compound is not detailed in the provided literature, the application of flow chemistry to produce pharmaceutically important heterocyclic cores, including quinolines and triazoles, is well-established. nih.gov A flow process for the target molecule could be designed by adapting a known batch reaction, such as the condensation of a cyclohexane-dione derivative with acetamidine. The reagents would be pumped into a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst, allowing for continuous production of the desired compound with high efficiency and reproducibility. youtube.com

Green Chemistry Principles in the Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua These principles are increasingly being applied to the synthesis of quinazolinone derivatives.

Key green approaches include:

Use of Green Solvents: Employing environmentally benign solvents like water or ethanol (B145695) instead of hazardous organic solvents. For example, a three-component reaction using water as the solvent has been developed for quinazolinone synthesis. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often with mechanical activation (grinding) or using nanocatalysts, significantly reduces waste. nih.govmdpi.com The p-TSA catalyzed grinding-assisted synthesis of quinazolinones is a prime example of this approach. nih.gov

Use of Reusable Catalysts: Heterogeneous catalysts, such as nanoparticles and zeolites, can be easily separated from the reaction mixture and reused, making the process more economical and sustainable. mdpi.comfrontiersin.org

High Atom Economy: Designing reactions, particularly multi-component reactions, where the maximum number of atoms from the starting materials are incorporated into the final product. nih.gov

The use of microwave irradiation is another green technique that can accelerate reaction times and increase yields compared to conventional heating, often with lower energy consumption. nih.gov

Solvent-Free Reaction Methodologies

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions, simplify purification processes, and often decrease reaction times. While specific solvent-free methods for this compound are not extensively documented, analogous solvent-free syntheses of related dihydroquinazolinone and octahydroquinazolinone derivatives have been reported, providing a blueprint for potential application.

One such approach involves a one-pot, three-component Biginelli-type reaction. For instance, the synthesis of octahydroquinazolinones has been achieved by the condensation of an aldehyde, a β-dicarbonyl compound (like dimedone), and urea or thiourea under solvent-free conditions using a grindstone method. This mechanochemical approach avoids the use of any solvent and often proceeds without a catalyst, representing a truly green synthetic route. orientjchem.org

Another relevant example is the synthesis of dihydroquinazolinone analogs under solvent-free conditions using stannous chloride dihydrate (SnCl₂·2H₂O) as a catalyst. jmchemsci.com This method involves the reaction of isatoic anhydride, urea, and various aryl aldehydes at elevated temperatures, affording good to excellent yields of the products. jmchemsci.com The key advantages of this protocol include operational simplicity, the use of a readily available catalyst, and the absence of a solvent, which simplifies work-up and product isolation. jmchemsci.com

These methodologies suggest that a solvent-free synthesis of this compound could be feasible, likely through a multicomponent reaction of a suitable β-diketone, an aldehyde, and a nitrogen source like acetamidine, under thermal or mechanochemical conditions.

Table 1: Examples of Solvent-Free Synthesis of Quinazolinone Analogs

| Catalyst | Reactants | Product Type | Yield (%) | Reference |

| None (Grindstone) | Dimedone, Aromatic Aldehyde, Thio-urea | Octahydroquinazolinone | High | orientjchem.org |

| SnCl₂·2H₂O | Isatoic Anhydride, Urea, Aryl Aldehyde | Dihydroquinazolinone | Good to Excellent | jmchemsci.com |

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. Multicomponent reactions (MCRs), domino reactions, and tandem or cascade reactions are particularly noteworthy for their high atom economy. nih.gov

The synthesis of quinazolines and their derivatives often employs such strategies. For example, an iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols with amides or nitriles provides quinazolines with high atom economy, as the only byproducts are hydrogen and water. organic-chemistry.org Similarly, nickel-catalyzed [4+2] annulation of benzylamines and nitriles is an atom-economic approach to multisubstituted quinazolines. organic-chemistry.org

While a specific atom economy calculation for the synthesis of this compound is not available, a hypothetical synthesis via a condensation reaction between 1,3-cyclohexanedione, an aldehyde, and acetamidine would, in principle, have a high atom economy, with water being the primary byproduct. The efficiency of such a reaction would be maximized if it proceeds via a one-pot, multicomponent pathway, thereby minimizing waste from intermediate isolation and purification steps.

Table 2: Examples of Atom-Economic Syntheses of Quinoline and Quinazoline (B50416) Derivatives

| Reaction Type | Catalyst | Byproducts | Atom Economy | Reference |

| Acceptorless Dehydrogenative Coupling | Iridium | H₂, H₂O | High | organic-chemistry.org |

| [4+2] Annulation | Nickel | - | High | organic-chemistry.org |

| [2+4] Cycloaddition | Cesium | H₂O | High | rsc.org |

Mechanistic Investigations of this compound Synthesis

The precise mechanism for the synthesis of this compound would depend on the specific synthetic route employed. However, based on the synthesis of related tetrahydroquinazolines and dihydroquinazolinones, a plausible mechanistic pathway can be proposed for a multicomponent reaction.

For the synthesis of dihydroquinazolinones, a proposed mechanism involves a cascade imine/iminium ion/Leuckart–Wallach type reaction process. nih.gov The reaction is initiated by the acid-mediated formation of an imine, which then undergoes cyclization to form a cyclic N-acyl iminium ion. This electrophilic intermediate is subsequently reduced to yield the final product. nih.gov The byproducts of this process are typically simple molecules like water, carbon dioxide, and methanol, contributing to the reaction's efficiency. nih.gov

In the context of a potential synthesis of this compound from a β-diketone and acetamidine, the reaction would likely proceed through an initial condensation to form an enamine, followed by an intramolecular cyclization and dehydration to afford the final heterocyclic product.

Another relevant mechanistic pathway is the inverse-electron-demand aza-Diels-Alder reaction. The synthesis of tetrahydroquinazolines has been achieved through the [4+2] cycloaddition of in situ generated aza-ortho-quinone methides with 1,3,5-triazinanes under mild conditions. researchgate.net

Furthermore, chemoenzymatic approaches introduce unique mechanistic possibilities. For instance, in a combined enzymatic and photocatalytic synthesis of quinazolinones, α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide. This is followed by a light-induced oxidation of the dihydroquinazolinone intermediate to the final quinazolinone. nih.govcolab.ws

While a definitive mechanism for the synthesis of this compound awaits detailed experimental study, these examples from related systems provide a strong foundation for understanding the potential reaction pathways.

Chemical Reactivity and Transformation Studies of 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The pyrimidine (B1678525) ring in the quinazolinone scaffold is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. However, under forcing conditions, reactions such as nitration can occur on the broader quinazoline (B50416) ring system. nih.gov For the fully aromatic quinazoline, nitration with fuming nitric acid in concentrated sulfuric acid yields the 6-nitroquinazoline. nih.gov The expected order of reactivity for electrophilic substitution on the quinazoline ring is generally considered to be at positions 8 > 6 > 5 > 7 > 4 > 2. nih.gov Specific studies on the electrophilic aromatic substitution of 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone are not extensively documented, and the reactivity would be influenced by the partially saturated nature of the carbocyclic ring.

Nucleophilic aromatic substitution (SNAr) reactions are more common for quinazoline derivatives, particularly those with leaving groups at the 4-position. For instance, 2,4-dichloroquinazoline (B46505) precursors readily undergo regioselective substitution at the 4-position with various nucleophiles, including anilines, benzylamines, and aliphatic amines. While this highlights the susceptibility of the 4-position to nucleophilic attack in related systems, specific examples involving the pyrimidine ring of this compound are not well-documented in the reviewed literature.

Reactions Involving the Carbonyl Functionality

The carbonyl group at the 6-position of the tetrahydro core is a key site for chemical transformations. Analogous to other ketones, this functionality can undergo a variety of reactions. While specific studies on this compound are limited, general reactions of carbonyl groups in similar cyclic systems provide insight into its potential reactivity. These reactions can include reduction to the corresponding alcohol, reductive amination to introduce amino functionalities, and condensation reactions.

For instance, the reduction of the carbonyl group would lead to the formation of 5,6,7,8-Tetrahydro-2-methyl-6-hydroxyquinazoline. Such transformations are crucial for introducing new functional groups and modifying the biological activity of the scaffold.

Ring-Opening and Ring-Closing Transformations

The synthesis of the 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold itself is a prime example of a ring-closing transformation. Traditional methods for preparing tetrahydroquinazoline (B156257) derivatives often involve the cyclocondensation of guanidine (B92328) derivatives with aldehydes and ketones. masterorganicchemistry.com More specifically, 2-methyl-tetrahydroquinazolines have been synthesized with good yields by reacting α,β-unsaturated ketones with acetamidine (B91507) hydrochloride in acetic acid. nih.gov The mechanism of such cyclocondensations is often initiated by a Michael addition of the amidine to the enone system, followed by intramolecular cyclization and dehydration. nih.gov

Conversely, ring-opening reactions of the tetrahydroquinazoline ring can be induced under specific conditions. For example, a study on a chiral 2-aryl-1,2,3,4-tetrahydroquinazoline demonstrated that the cyclic tautomer undergoes a selective ring-opening reaction upon complexation with palladium(II) ions. nih.gov This metal-assisted ring-opening highlights a potential pathway for transforming the quinazolinone scaffold into open-chain structures.

Stereoselective Reactions of the Tetrahydro Core

The tetrahydro core of this compound contains stereogenic centers, making stereoselective reactions a critical aspect of its chemistry. While specific stereoselective reactions targeting this exact molecule are not extensively reported, research on related tetrahydroquinoline and tetrahydroquinazoline systems provides valuable insights.

For instance, the synthesis of chiral substituted 2-methylpyridines, where the pyridine (B92270) ring is annulated at the 5,6-positions to chiral frameworks derived from natural products like (-)-β-pinene, has been reported. researchgate.net This demonstrates the feasibility of constructing chiral tetrahydro-fused heterocyclic systems. Furthermore, a new 5,6,7,8-tetrahydroquinazoline scaffold with four points of diversification has been prepared, and the relative trans-configurations and in one case the absolute (R,R)-configuration were established by X-ray crystallography, indicating that stereocontrol during synthesis is achievable.

Functional Group Interconversions on the Quinazolinone Scaffold

Functional group interconversions are essential for the derivatization of the this compound scaffold to explore its structure-activity relationships. The 2-methyl group in substituted 4(3H)-quinazolinones is known to be reactive and can undergo condensation with aldehydes to yield the corresponding 2-styryl derivatives. This reactivity is attributed to the influence of the quinazolinone system.

Furthermore, a study on the synthesis of novel 5,6,7,8-tetrahydroquinazoline derivatives highlighted that protecting groups on the C2-substituent can be easily cleaved, opening up opportunities for further functionalization. nih.gov This indicates that the 2-position of the tetrahydroquinazoline ring is amenable to modification. While specific examples for the 6-oxo derivative are scarce, these findings on related structures suggest that various functional groups on the this compound scaffold can be interconverted to generate a library of new compounds.

Derivatization Strategies and Structure Activity Relationship Sar Probing of 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone Analogues

Strategic Modifications of the Quinazolinone Nitrogen Atoms

Structure-activity relationship studies on various quinazolinone derivatives have revealed that substitutions at the N-3 position can modulate their biological activities. researchgate.net For instance, the introduction of different aryl or alkyl groups at this position can lead to a wide range of pharmacological effects. While specific studies on the N-1 and N-3 derivatization of 5,6,7,8-tetrahydro-2-methyl-6-quinazolinone are not extensively documented in publicly available literature, general principles from related quinazolinone chemistry suggest that this is a promising strategy for SAR exploration.

For example, the synthesis of a series of 2,3-disubstituted quinazolin-4(3H)-ones has shown that the nature of the substituent at the N-3 position is crucial for activity. The introduction of various aromatic and heterocyclic moieties can lead to compounds with a spectrum of biological activities. These findings underscore the potential for N-3 derivatization of the this compound core to yield novel analogues with tailored properties.

Table 1: Hypothetical N-3 Substituted Analogues of this compound and Their Expected Impact on Properties

| Substituent at N-3 | Expected Change in Lipophilicity | Potential for New H-Bonding Interactions |

| Methyl | Increase | No |

| Phenyl | Significant Increase | No |

| Hydroxyethyl | Decrease | Yes (Donor/Acceptor) |

| Carboxymethyl | Significant Decrease | Yes (Donor/Acceptor) |

This table is illustrative and based on general chemical principles, as specific experimental data for the target compound is limited.

Functionalization at Peripheral Positions of the Tetrahydro Ring

The 5,6,7,8-tetrahydro ring of the quinazolinone scaffold provides a three-dimensional framework that can be functionalized to explore interactions with specific pockets in a biological target. The methylene (B1212753) groups at positions 5, 7, and 8 are amenable to substitution, which can alter the conformational flexibility and steric profile of the molecule.

Research on related 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has highlighted the potential for functionalization of this saturated ring system. nih.govnih.gov For example, the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazolines has been reported, with the potential for further functionalization being a key aspect of the synthetic strategy. nih.govnih.gov

A study on chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compounds, a structurally related class, demonstrated that substitutions at the 8-position of the tetrahydro ring led to compounds with significant antiproliferative activity. nih.govnih.gov This suggests that the corresponding positions on the this compound scaffold are promising sites for modification. Introducing substituents at C-5, C-7, or C-8 could modulate the compound's interaction with its biological target and affect its pharmacokinetic properties.

Table 2: Potential Functionalizations of the Tetrahydro Ring and Their Rationale

| Position of Functionalization | Example Substituent | Rationale for Modification |

| C-5 | Phenyl | To explore potential pi-stacking interactions. |

| C-7 | Hydroxyl | To introduce a hydrogen bond donor/acceptor. |

| C-8 | Amino | To introduce a basic center and potential for salt formation. |

| C-5, C-5 (gem-dimethyl) | Methyl | To restrict conformational flexibility. |

This table is based on SAR principles from related heterocyclic systems due to limited specific data on the target compound.

Isosteric Replacements within the Chemical Compound Framework

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the modification of a lead compound to improve its properties while maintaining its key binding interactions. u-tokyo.ac.jpufrj.br In the context of this compound, several isosteric replacements can be envisaged to probe the SAR.

The quinazoline (B50416) scaffold itself is considered a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.gov Bioisosteric replacement is a recognized strategy in the development of novel compounds based on this scaffold. nih.gov For instance, replacing the 2-methyl group with other small substituents such as an amino or thiol group could significantly alter the electronic properties and hydrogen bonding potential of this position.

Another key functional group for isosteric replacement is the carbonyl group at position 6. It could be replaced with a thiocarbonyl group (thione) or an oxime to investigate the importance of the carbonyl oxygen as a hydrogen bond acceptor. Such modifications can have a profound impact on the compound's biological activity and selectivity. u-tokyo.ac.jp

Table 3: Potential Isosteric Replacements in the this compound Framework

| Original Group | Isosteric Replacement | Potential Impact on Properties |

| 2-Methyl (CH3) | Amino (NH2) | Introduction of H-bond donor/acceptor capabilities. |

| 2-Methyl (CH3) | Thiol (SH) | Altered electronics and potential for metal chelation. |

| 6-Carbonyl (C=O) | Thiocarbonyl (C=S) | Reduced H-bond acceptor strength, increased lipophilicity. |

| 6-Carbonyl (C=O) | Oxime (C=N-OH) | Introduction of H-bond donor/acceptor and geometric isomers. |

This table illustrates potential isosteric modifications based on established principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For quinazolinone derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to gain insights into their mechanism of action and to guide the design of new, more potent analogues. nih.govresearchgate.net

A study on quinazolinone derivatives as MMP-13 inhibitors utilized CoMFA and CoMSIA to build reliable predictive models. nih.gov The contour maps generated from these models highlighted the importance of steric, electrostatic, and hydrophobic fields in determining the inhibitory activity. nih.gov For example, the CoMFA steric contour map might indicate that bulky substituents are favored in certain regions of the molecule, while the electrostatic map could show where positive or negative potentials are beneficial for activity.

In a typical CoMSIA study, different descriptor fields are used to build the model, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The relative contribution of each field provides valuable information about the nature of the ligand-receptor interactions.

Table 4: Statistical Parameters from a Representative 3D-QSAR Study on Quinazolinone Derivatives

| Model | q² (cross-validated r²) | r² (non-cross-validated r²) | Predictive r² |

| CoMFA | 0.646 | 0.992 | 0.829 |

| CoMSIA | 0.704 | 0.992 | 0.839 |

Data from a QSAR study on quinazolinone derivatives as MMP-13 inhibitors. nih.gov

These QSAR models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. The insights gained from the contour maps can guide the rational design of this compound analogues with improved biological activity.

Molecular Mechanisms of Biological Interactions and Target Engagement Research for 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone Derivatives

Enzyme Inhibition and Activation Mechanisms

Derivatives of the quinazolinone and tetrahydroquinazoline (B156257) frameworks are prominent as enzyme inhibitors, targeting a variety of enzyme classes critical in different pathological conditions. Their mechanisms of action have been explored through comprehensive enzymatic and kinetic assays, revealing both reversible and, in some cases, potentially irreversible modes of interaction.

The majority of studies on quinazolinone derivatives point towards reversible inhibition, where the inhibitor binds non-covalently to the enzyme. This interaction can be competitive, non-competitive, or mixed-type.

Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. Several quinazolinone derivatives have been identified as competitive inhibitors. For instance, kinetic studies of certain quinazolinone–pyrazole hybrids against α-glucosidase revealed a competitive mode of inhibition. Similarly, novel quinazolinone derivatives containing an acyl hydrazone skeleton were found to act as competitive inhibitors of the urease enzyme.

Non-competitive and Mixed-type Inhibition: Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), affecting the enzyme's catalytic activity without blocking substrate binding. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex. A study on a quinazolinone derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, as a tyrosinase inhibitor demonstrated a mixed-type and reversible inhibition mechanism. This indicates that the compound could bind to both the free enzyme and the enzyme-substrate complex.

While reversible inhibition is more commonly reported, the potential for irreversible inhibition exists, particularly with derivatives designed to form covalent bonds with the target enzyme. However, the available research predominantly focuses on non-covalent, reversible interactions for this class of compounds.

The characterization of the enzyme-inhibitor complex is crucial for understanding the potency and mechanism of action of an inhibitor. This is typically achieved through kinetic studies that determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Lineweaver-Burk plots are often used to elucidate the mode of inhibition.

Numerous studies have reported the kinetic parameters for various quinazolinone derivatives against different enzymes. For example, a series of quinazolinone-1,2,3-triazole-acetamide conjugates showed significant inhibitory activity against α-glucosidase, with IC₅₀ values ranging from 4.8 to 140.2 µM, far more potent than the standard acarbose (IC₅₀ = 750.0 µM). The most potent compound in this series exhibited competitive inhibition with a Kᵢ value of 4.8 µM. In another study, novel quinazolinone derivatives displayed potent inhibition against several metabolic enzymes with Kᵢ values in the nanomolar range, significantly lower than the respective standard inhibitors.

| Derivative Class | Target Enzyme | Inhibition Mode | Potency (IC₅₀ / Kᵢ) |

|---|---|---|---|

| Quinazolinone-1,2,3-triazole-acetamide conjugate | α-Glucosidase | Competitive | Kᵢ = 4.8 µM |

| Quinazolinone-acyl hydrazone conjugate | Urease | Competitive | IC₅₀ = 1.86 µg/mL |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | Tyrosinase | Mixed-type | Kᵢ = 117.07 µM |

| N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Topoisomerase IIα | Inhibitor (non-poison) | IC₅₀ = 160 µM (initial hit) |

| Novel quinazolinone derivatives (7a-n) | Acetylcholinesterase | Not specified | Kᵢ = 0.68–23.01 nM |

| Novel quinazolinone derivatives (7a-n) | Butyrylcholinesterase | Not specified | Kᵢ = 1.01–29.56 nM |

Receptor Binding and Ligand-Target Recognition Studies

Beyond enzymes, derivatives of 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone engage with various cell surface and intracellular receptors, acting as antagonists, agonists, or allosteric modulators. These interactions are fundamental to their pharmacological effects, particularly in the central nervous system and in pain modulation.

Determining the binding affinity and selectivity of a ligand for its target receptor is a cornerstone of drug discovery. Radioligand binding assays are a common methodology used for this purpose. In these assays, a radiolabeled ligand with known affinity for the receptor is used to compete with the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value, which can be used to calculate the inhibition constant (Kᵢ).

Research on quinazolinone libraries has utilized this technique to identify potent ligands for specific receptors. For example, a library of 85 quinazolinone compounds was screened for binding to the 5-HT₇ receptor, identifying 24 compounds with IC₅₀ values below 100 nM, with the most potent having an IC₅₀ of 12 nM.

Similarly, for a series of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives developed as sigma-1 (σ₁) receptor antagonists, in vitro binding assays were performed to determine their affinity for the σ₁ receptor and their selectivity over the σ₂ subtype. The most promising compound, 2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetra-hydroquinazoline, demonstrated a high affinity for the σ₁ receptor (Kᵢ = 15.6 nM) and significant selectivity (Kᵢσ₂ >2000 nM).

| Derivative Class | Target Receptor | Binding Affinity (IC₅₀ / Kᵢ) | Selectivity |

|---|---|---|---|

| Quinazolinone library derivative (1-68) | 5-HT₇ | IC₅₀ = 12 nM | Not specified |

| Tetrahydroquinazoline derivative (33) | Sigma-1 (σ₁) | Kᵢ = 15.6 nM | >128-fold vs. Sigma-2 (σ₂) |

| Tetrahydroquinoline derivative | C5a | High affinity | Potent functional antagonists |

Allosteric modulators bind to a receptor at a site distinct from the orthosteric site (the binding site of the endogenous ligand). This binding induces a conformational change in the receptor that can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the effect of the endogenous ligand. This mechanism offers potential advantages, including greater subtype selectivity and a ceiling effect that can improve safety.

Quinazolinone derivatives have emerged as significant allosteric modulators for several key receptors:

GABAₐ Receptors: Certain quinazolinones, such as methaqualone, act as positive allosteric modulators of the GABAₐ receptor. They bind to transmembrane domain sites, distinct from the GABA and benzodiazepine binding sites, to potentiate the inhibitory effect of GABA.

mGlu₇ Receptors: A new class of 4(3H)-quinazolinone derivatives has been identified as negative allosteric modulators of the metabotropic glutamate receptor 7 (mGlu₇). Compounds like ALX-065 (IC₅₀ = 4.65 µM) weaken the receptor's function, demonstrating potential for therapeutic applications such as antipsychotics.

EGFR: In oncology, quinazolinones have been developed as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR). They bind to an allosteric pocket, proving effective against resistance mutations like C797S that render covalent inhibitors inactive.

Modulation of Cellular Signaling Pathways and Protein-Protein Interactions

The engagement of this compound derivatives with their molecular targets—enzymes and receptors—initiates a cascade of downstream events that modulate cellular signaling pathways. The inhibition of a kinase like EGFR, for example, directly impacts pathways crucial for cell proliferation and survival. Similarly, the allosteric modulation of neurotransmitter receptors like GABAₐ and mGlu₇ alters neuronal excitability and signaling cascades within the central nervous system.

Furthermore, the modulation of these primary targets can indirectly affect complex cellular processes governed by protein-protein interactions (PPIs). PPIs are fundamental to nearly all biological processes, and their dysregulation is implicated in numerous diseases. While small molecules have traditionally been considered poor candidates for disrupting the large, flat interfaces of PPIs, recent discoveries have shown that it is a viable therapeutic strategy.

The action of quinazolinone derivatives can be viewed through the lens of PPI modulation in several ways:

Receptor-Effector Interactions: By binding to a receptor, a quinazolinone derivative can induce conformational changes that prevent the receptor from interacting with its downstream signaling partners (e.g., G-proteins, kinases), thus acting as an indirect PPI inhibitor.

Enzyme-Substrate Complexes: While enzyme inhibition is not classically defined as PPI modulation, the binding of an inhibitor can prevent the formation of a stable enzyme-substrate complex, which is a transient PPI.

Targeting Scaffolding Proteins: Many signaling pathways rely on scaffolding proteins that bring multiple enzymes and substrates into close proximity. A small molecule that binds to one component of this complex could disrupt the entire signaling module.

While direct evidence specifically linking this compound derivatives to the disruption or stabilization of a specific PPI is still an emerging area of research, their established roles as potent enzyme inhibitors and receptor modulators strongly suggest their involvement in the broader network of cellular signaling and protein interactions.

Investigations in Defined Cellular Models

The biological effects of this compound derivatives have been investigated in various defined cellular models, primarily in the context of cancer research. These studies aim to elucidate the compounds' impact on cell viability, proliferation, and other cellular processes. While direct experimental data on this compound is limited, research on structurally related tetrahydroquinazolinone derivatives provides valuable insights into their potential cellular activities.

For instance, various tetrahydroquinazolinone derivatives have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Commonly utilized cell lines in these assays include those derived from breast cancer (e.g., MCF-7), liver cancer (e.g., HepG2), and colon cancer (e.g., HT-29). These studies are crucial for determining the initial anti-proliferative potential of these compounds and for identifying cancer types that may be particularly susceptible to their effects.

One study on a series of novel pyrido[2,1-b]quinazoline-6-carboxamide derivatives, which share a related structural core, demonstrated significant antiproliferative activity against HepG2, MCF7, and HT-29 cancer cell lines doi.org. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were determined for the most active compounds, indicating their ability to inhibit cancer cell growth at micromolar concentrations doi.org. For example, compound 8e from this series exhibited a higher potency against HepG2 cells than the standard chemotherapeutic drug doxorubicin doi.org.

Interactive Table of Cytotoxic Activity of Selected Quinazolinone Derivatives:

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 8e | HepG2 | 2.07 | Doxorubicin | 2.15 ± 0.021 |

| 8l | HepG2 | Comparable to Doxorubicin | Doxorubicin | 2.15 ± 0.021 |

These cellular assays serve as a foundational step in understanding the therapeutic potential of this class of compounds and provide the basis for further mechanistic studies.

Elucidation of Downstream Signaling Cascades

The antiproliferative effects observed in cellular models are often the result of the modulation of specific intracellular signaling pathways that are critical for cancer cell growth and survival. Research into quinazolinone derivatives has identified several key signaling cascades that are impacted by these compounds.

A significant body of evidence points to the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway by various quinazolinone derivatives nih.govnih.gov. The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers youtube.com. Quinazolinone-based compounds have been developed as potent PI3K inhibitors, with several, such as idelalisib and copanlisib, receiving FDA approval for cancer treatment nih.gov. The mechanism of action often involves the quinazoline (B50416) scaffold mimicking the adenosine moiety of ATP, allowing it to bind to the ATP-binding pocket of PI3K and inhibit its kinase activity nih.gov.

Another critical signaling pathway frequently targeted by quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt pathway, leading to cell proliferation and survival. Overexpression and mutations of EGFR are common in various cancers, making it a prime target for anticancer drugs rjptonline.orgnih.gov. Several FDA-approved EGFR inhibitors, such as gefitinib, erlotinib, and afatinib, are based on the 4-anilinoquinazoline scaffold wisdomlib.orgnih.gov. These inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation and downstream signaling.

Furthermore, some quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells doi.org. For example, compounds 8e and 8l were found to induce 43.1% and 37.6% of cell death in HepG2 cells, respectively doi.org. This apoptotic activity is often linked to the inhibition of key survival pathways like PI3K/Akt and the activation of pro-apoptotic proteins.

Structure-Based Drug Design (SBDD) Principles Applied to Quinazolinone Scaffolds

The development of potent and selective quinazolinone-based inhibitors has been significantly advanced by the application of Structure-Based Drug Design (SBDD) principles. SBDD utilizes the three-dimensional structural information of the biological target, often obtained through X-ray crystallography or NMR spectroscopy, to guide the design of new drug candidates.

A key aspect of SBDD is the identification of the binding site of the target protein and understanding the key interactions between the protein and a ligand. For kinase inhibitors based on the quinazolinone scaffold, the ATP-binding pocket is the primary target. Molecular docking studies are frequently employed to predict the binding mode of newly designed compounds within this pocket nih.govsemanticscholar.orgekb.egresearchgate.netnih.gov. These computational simulations help in visualizing how a compound fits into the active site and which amino acid residues it interacts with.

For example, in the design of EGFR inhibitors, the 4-anilinoquinazoline core is known to form crucial hydrogen bonds with the hinge region of the kinase domain frontiersin.org. SBDD efforts then focus on modifying the substituents on the quinazoline ring to optimize interactions with other parts of the binding site, thereby enhancing potency and selectivity. This can involve introducing groups that form additional hydrogen bonds, hydrophobic interactions, or van der Waals contacts with the protein.

Molecular docking studies of novel tetrahydroquinazoline derivatives have also been used to predict their binding affinity towards various biological targets. For instance, in a study on newly synthesized 5,6,7,8-tetrahydroquinazoline derivatives, molecular docking was used to screen for their potential antitubercular and antidiabetic activity by predicting their binding to essential enzymes in Mycobacterium tuberculosis and to β-glucosidase, respectively nih.gov. These in silico approaches provide valuable guidance for prioritizing compounds for synthesis and biological evaluation.

The iterative process of SBDD, involving computational design, chemical synthesis, and biological testing, has proven to be a powerful strategy for the development of highly effective and target-specific drugs based on the versatile quinazolinone scaffold.

Computational Chemistry and Theoretical Characterization of 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are essential for understanding the three-dimensional structure of molecules and their interactions with biological targets. These methods allow for the exploration of conformational possibilities and the simulation of binding events, which are critical for drug design.

The conformational flexibility of the tetrahydroquinazoline (B156257) scaffold is a key determinant of its biological activity. The partially saturated cyclohexene (B86901) ring allows the molecule to adopt various shapes, or conformations. Conformational analysis of related structures through X-ray crystallography has provided insight into the preferred geometries of this ring system.

For instance, a puckering analysis of the fused cyclohexene ring in a similar compound, 5,6,7,8-Tetrahydro- nih.govsemanticscholar.orgekb.egtriazolo[5,1-b]quinazolin-9(4H)-one, revealed a conformation similar to a half-chair form. nih.gov The dihedral angle, which measures the twist between the fused rings, was found to be 2.52 (6)°. nih.gov In another related tricyclic quinazoline (B50416) derivative, the alkyl ring is noted to be non-planar, and an intramolecular N—H⋯O hydrogen bond helps to stabilize the conformation in the crystalline state. nih.gov While a full energy landscape for 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone has not been published, these findings suggest that the tetrahydro portion of the molecule is not flat and that its specific conformation influences how it interacts with other molecules.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is widely used to screen for potential drug candidates by predicting their binding affinity and mode to a protein target. Docking studies on derivatives of 5,6,7,8-tetrahydroquinazoline (B1197369) have identified several potential protein targets and have elucidated the key interactions driving the binding.

Derivatives of this scaffold have shown high binding affinity for several essential enzymes in Mycobacterium tuberculosis. nih.govnih.gov These targets include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.gov The predicted binding energies, which indicate the stability of the protein-ligand complex, were found to be in the range of -9.0 to -9.7 kcal/mol for these targets. nih.gov Similarly, high inhibitory activity was predicted against β-glucosidase, with docking energies ranging from -10.0 to -11.1 kcal/mol, suggesting potential applications as antidiabetic agents. nih.gov

Another study focusing on quinazolin-2,4-dione analogues as potential inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, found binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg These interactions were typically stabilized by hydrogen bonds involving the quinazoline moiety and the amide fragments of the derivatives with key amino acid residues in the active site of the enzyme. ekb.eg

| Protein Target | Organism/Disease | Binding Energy Range (kcal/mol) | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | -9.0 to -9.7 | nih.gov |

| Pantothenate Kinase (MtPanK) | Mycobacterium tuberculosis | -9.0 to -9.7 | nih.gov |

| FAD-containing oxidoreductase DprE1 (MtDprE1) | Mycobacterium tuberculosis | -9.0 to -9.7 | nih.gov |

| β-glucosidase | Diabetes | -10.0 to -11.1 | nih.gov |

| Main Protease (Mpro) | COVID-19 (SARS-CoV-2) | -7.9 to -9.6 | ekb.eg |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. semanticscholar.org These methods provide a deeper understanding of molecular properties that are not accessible through classical molecular modeling.

DFT calculations are employed to determine a variety of electronic properties that act as reactivity descriptors. semanticscholar.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Studies on various quinazolinone derivatives have calculated these descriptors to understand their structure-property relationships. semanticscholar.orgbeilstein-journals.org For example, in one study on novel quinazolinone Schiff bases, DFT calculations were performed at the B3LYP/6–31G* level to compute properties like ionization potential, electron affinity, electronegativity (χ), hardness (η), and softness (S). semanticscholar.org In another study on 6-bromo-quinazoline derivatives, the HOMO orbitals were found to be located on the bromobenzene (B47551) and quinazolinone rings, while the LUMO was distributed across the entire molecule. nih.gov The calculated hardness value for one derivative was greater than the reference drug Erlotinib, indicating it is more stable and less reactive. nih.gov

| Descriptor | Definition | Compound 8a Value | Erlotinib Value | Reference |

|---|---|---|---|---|

| Total Energy (E) | Total electronic energy of the molecule | -3388.90 Hartree | -1350.28 Hartree | nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.43 eV | -5.87 eV | nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.87 eV | -1.63 eV | nih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.56 eV | 4.24 eV | nih.gov |

| Hardness (η) | Resistance to change in electron distribution | 2.28 eV | 2.12 eV | nih.gov |

Quantum chemical calculations can simulate various types of spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR). These simulations are invaluable for interpreting experimental data and confirming molecular structures. For instance, theoretical IR spectra have been calculated for 6-bromo-quinazoline derivatives using DFT at the B3LYP/6–31 + G(d, p) level of theory, aiding in the characterization of the synthesized compounds. nih.gov Similarly, theoretical NMR chemical shifts have been calculated for other quinolinone-based structures to compare with experimental results. researchgate.net While specific simulated spectra for this compound are not available, these studies on related compounds demonstrate the utility of such methods for structural elucidation.

Prediction of Binding Affinities and Pharmacophore Modeling

Beyond initial docking scores, more rigorous computational methods can predict binding affinities with greater accuracy. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

The binding affinities predicted from molecular docking studies, as detailed in section 6.1.2, provide a quantitative measure of the interaction strength between a ligand and its target protein. nih.govekb.eg These values, often expressed in kcal/mol, are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

Pharmacophore models are constructed based on a set of active molecules. These models define the key chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships. A study on 2-thieno-4(3H)-quinazolinone analogs as antitumor agents developed a pharmacophore model that identified key features for activity, including hydrophobic aromatic regions and hydrogen bond donor/acceptor sites. This model successfully distinguished between active and inactive compounds, providing a template for the design of new, more potent antitumor agents based on the quinazolinone scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Studies of 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone and Its Complexes

X-ray Crystallography of Protein-Ligand Complexes Involving Quinazolinone Derivatives

X-ray crystallography is an indispensable tool for obtaining high-resolution, three-dimensional structural information of molecules in their crystalline state. In drug discovery and medicinal chemistry, it provides an atomic-level view of how a ligand, such as a quinazolinone derivative, binds to its protein target. rcsb.orgnih.govpeakproteins.com This information is crucial for understanding the basis of molecular recognition, elucidating the mechanism of action, and guiding the rational design of more potent and selective inhibitors. rcsb.org The process involves obtaining high-quality crystals of the protein-ligand complex and analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam. nih.gov

The Protein Data Bank (PDB) contains several examples of quinazolinone and tetrahydroquinazoline (B156257) derivatives in complex with their protein targets, offering detailed insights into their binding modes. For instance, a novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent and highly selective inhibitors of human topoisomerase IIα (topoIIα), a key enzyme in DNA replication and a target for anticancer drugs. acs.orgnih.gov The crystal structure of topoIIα in complex with a related inhibitor (PDB ID: 4FM9) reveals the critical interactions within the binding site. unibo.itrcsb.org Similarly, quinazoline-based compounds have been developed as selective inhibitors of phosphatidylinositol-3-kinase (PI3K) delta, and their crystal structures in complex with the enzyme (e.g., PDB ID: 5IS5) have been determined to rationalize their potency and selectivity. rcsb.org

These crystal structures typically reveal a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking, that anchor the ligand in the active site. For example, in the case of NF-κB inhibitors, molecular docking studies based on crystallographic data suggest that the carbonyl group of the quinazolinone scaffold often forms hydrogen bonds with key amino acid residues like Lys241 and Asn247, while other substituents engage in hydrophobic interactions that enhance binding affinity. acs.org

Table 1: Examples of X-ray Crystal Structures of Protein-Quinazolinone Derivative Complexes

| PDB ID | Protein Target | Ligand Class | Resolution (Å) |

| 4FM9 | Human Topoisomerase IIα | Tetrahydroquinazoline derivative | 2.90 |

| 5IS5 | Phosphoinositide 3-kinase (PI3K) delta | Quinazoline (B50416) derivative | 2.85 |

| 2YD0 | Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Bestatin (inhibitor bound during purification) | 2.70 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to the static picture from X-ray crystallography. For 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone and its analogs, NMR is crucial for confirming chemical structure, determining conformational preferences, and mapping binding interfaces with biological macromolecules.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are routinely used to verify the identity and purity of synthesized quinazolinone derivatives. The chemical shifts (δ), signal multiplicities, and coupling constants (J) provide a detailed fingerprint of the molecule's covalent structure.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for conformational analysis. chemrxiv.org These experiments detect protons that are close in space (typically <5 Å), allowing for the determination of the relative stereochemistry and the preferred conformation of the flexible tetrahydro-ring system. For example, analysis of NOE contacts can help establish whether substituents on the saturated ring are in axial or equatorial positions. researchgate.net

Furthermore, NMR is used to study protein-ligand interactions. nih.gov Chemical Shift Perturbation (CSP) mapping, where changes in the ¹H-¹⁵N HSQC spectra of an isotope-labeled protein are monitored upon addition of the ligand, can identify the amino acid residues involved in binding. Saturation Transfer Difference (STD) NMR is another technique used to identify which parts of a ligand are in close contact with the protein receptor. These methods are instrumental in validating binding modes predicted by computational docking and observed in crystal structures.

Table 2: Representative ¹H and ¹³C NMR Data for a 2-Methyl-quinazolin-4(3H)-one Scaffold

| Atom Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 2-CH₃ | 2.36 (s) | 21.4 |

| H-5 | 8.08 (d, J = 8.0) | 125.6 |

| H-6 | 7.44 (t, J = 7.4) | 125.8 |

| H-7 | 7.76 (t, J = 7.6) | 126.5 |

| H-8 | 7.57 (d, J = 8.0) | 120.6 |

| C-2 | - | 154.2 |

| C-4 | - | 161.7 |

| C-4a | - | 148.9 |

| C-8a | - | 134.2 |

| Data are illustrative and based on published spectra for 2-methylquinazolin-4(3H)-one in DMSO-d₆. |

Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for confirming the molecular weight of synthesized compounds and for elucidating reaction pathways by identifying transient intermediates and byproducts. nih.govwaters.com Electrospray Ionization (ESI) is a soft ionization technique commonly used for quinazolinone derivatives, as it typically generates protonated molecules [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) is used to gain structural information by inducing fragmentation of a selected precursor ion. uab.eduuab.eduyoutube.com The resulting product ion spectrum is a fingerprint of the molecule's structure. By analyzing the fragmentation patterns—the specific neutral losses and the m/z of the fragment ions—it is possible to deduce the connectivity of the molecule. For tetrahydroquinazoline derivatives, common fragmentation pathways may involve cleavages within the saturated ring system or losses of substituents. nih.gov

The power of MS in mechanistic studies lies in its ability to be coupled with liquid chromatography (LC-MS) or used for real-time reaction monitoring. nih.govwaters.com By analyzing samples from a reaction mixture over time, one can track the consumption of reactants, the formation of products, and the appearance and disappearance of reaction intermediates. This provides direct experimental evidence for a proposed reaction mechanism, such as the cyclization steps in the synthesis of the quinazolinone core. For example, in base-promoted syntheses, ESI-MS can detect key intermediates like N-protonated species, which are often precursors to the observed fragments. acs.orgnih.gov

Table 3: Plausible ESI-MS/MS Fragmentation of a Protonated Tetrahydroquinazoline Core

| Precursor Ion [M+H]⁺ | Fragmentation Pathway | Neutral Loss | Fragment Ion (m/z) |

| C₁₀H₁₃N₂O⁺ | Retro-Diels-Alder (RDA) of tetrahydro ring | C₄H₈ (Butene) | C₆H₅N₂O⁺ |

| C₁₀H₁₃N₂O⁺ | Loss of methyl group | CH₃• (Radical) | C₉H₁₀N₂O⁺ |

| C₁₀H₁₃N₂O⁺ | Loss of carbonyl group | CO (Carbon monoxide) | C₉H₁₃N₂⁺ |

| C₁₀H₁₃N₂O⁺ | Cleavage across saturated ring | C₂H₄ (Ethene) | C₈H₉N₂O⁺ |

| Fragmentation pathways are hypothetical and depend on the specific substitution pattern and instrument conditions. |

Circular Dichroism (CD) for Chiral Quinazolinone Derivative Characterization

Chirality plays a critical role in the biological activity of many pharmaceutical compounds, as enantiomers can have different pharmacological and toxicological profiles. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and solution-phase conformation of enantiopure compounds. researchgate.net

For quinazolinone derivatives that possess one or more stereocenters, CD spectroscopy is an invaluable tool for characterization. The synthesis of enantiomerically pure tetrahydroquinazolines often requires chiral separation techniques, such as High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, or asymmetric synthesis methods. researchgate.netsigmaaldrich.com Once the enantiomers are isolated, their CD spectra can be measured.

The CD spectrum of one enantiomer will be the mirror image of the other. The specific pattern of positive and negative absorption bands (known as Cotton effects) is characteristic of the molecule's three-dimensional structure. By comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations, it is possible to assign the absolute configuration (R or S) to each enantiomer. This correlation is crucial for establishing structure-activity relationships for chiral drugs. Furthermore, changes in the CD spectrum upon binding to a biological target can provide insights into conformational changes that occur during the interaction. nih.gov

Table 4: Conceptual Circular Dichroism Data for a Pair of Chiral Tetrahydroquinazoline Enantiomers

| Enantiomer | Wavelength (nm) of λₘₐₓ | Sign of Cotton Effect (Δε) | Assigned Absolute Configuration |

| Enantiomer 1 | ~230 | Positive (+) | e.g., (R) |

| ~260 | Negative (-) | ||

| Enantiomer 2 | ~230 | Negative (-) | e.g., (S) |

| ~260 | Positive (+) | ||

| The wavelengths and signs are illustrative and depend on the specific chromophores and stereochemistry of the molecule. |

Potential Research Applications of 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone in Chemical Biology and Material Science

Development as Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. The tetrahydroquinazoline (B156257) scaffold, inherent in 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone, is a common feature in compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.goviucr.org This suggests that derivatives of this compound could be developed into valuable chemical probes for investigating specific biological pathways and targets.

The development of such probes would involve the strategic introduction of functional groups to the core structure of this compound. These modifications could include the attachment of reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of target proteins. Furthermore, the synthesis of photo-reactive stereoprobes based on a core scaffold allows for the exploration of the ligandable proteome by enabling UV light-induced covalent binding to target proteins. biorxiv.org

The potential biological targets for chemical probes derived from this compound are numerous. For instance, various quinazoline (B50416) derivatives have been identified as inhibitors of enzymes like kinases and topoisomerases, which are crucial in cell signaling and DNA replication. By designing and synthesizing focused libraries of derivatives, researchers can screen for compounds with high affinity and selectivity for a particular biological target, thereby creating potent and specific chemical probes.

Utilization as Scaffolds in Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules. The core structure of this compound is an ideal scaffold for the construction of combinatorial libraries. Its inherent chemical features allow for the introduction of diverse substituents at multiple positions, leading to a vast chemical space that can be explored for drug discovery and other applications.

The synthesis of such libraries often involves multi-component reactions, which are efficient processes that combine three or more starting materials in a single step to form a complex product. The tetrahydroquinazoline ring system can be readily assembled through various synthetic routes, making it amenable to combinatorial approaches. nih.gov For example, a library of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives can be generated by reacting a common intermediate with a diverse set of building blocks, such as aldehydes, amines, and isocyanates.

These combinatorial libraries can then be screened for a wide range of biological activities. High-throughput screening methods can be employed to identify "hit" compounds that exhibit a desired biological effect. These hits can then be further optimized to develop lead compounds with improved potency, selectivity, and pharmacokinetic properties. The versatility of the this compound scaffold makes it a valuable tool in the quest for novel therapeutic agents.

Exploration in Advanced Materials Research

The application of heterocyclic compounds is not limited to the biological realm; they also hold significant promise in the field of material science. The unique electronic and photophysical properties of certain quinazoline derivatives make them attractive candidates for the development of advanced materials with applications in optoelectronics and polymer chemistry.

Recent studies have shown that some quinazoline-based fluorophores exhibit strong fluorescence in dilute solutions, with emissions spanning the visible spectrum. nih.gov The photophysical properties of these compounds, such as their absorption and emission wavelengths, Stokes shifts, and quantum yields, can be tuned by modifying the substituents on the quinazoline core. nih.gov For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic structure of the molecule, leading to changes in its fluorescent properties. nih.gov

These fluorescent properties open up possibilities for the use of this compound derivatives in various optoelectronic applications. For instance, they could potentially be used as emitters in organic light-emitting diodes (OLEDs), as fluorescent probes for sensing and imaging, or as components in dye-sensitized solar cells. Further research into the solid-state fluorescence and mechanochromic properties of these compounds could lead to the development of novel smart materials. nih.gov

In the realm of polymer chemistry, the tetrahydroquinazoline moiety could be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For example, polymers containing this heterocyclic unit might exhibit interesting thermal, mechanical, or optical properties. The ability to functionalize the scaffold at multiple positions would allow for the creation of a wide range of polymers with tailored characteristics.

Role as Key Intermediates in Complex Synthesis

The synthesis of complex organic molecules often relies on the use of versatile building blocks or key intermediates that can be elaborated into the final target. This compound and its derivatives can serve as such intermediates in the synthesis of more complex molecular architectures.

The tetrahydroquinazoline ring system can be constructed through various synthetic methodologies, including cyclocondensation reactions. For instance, 2-methyl-tetrahydroquinazolines have been synthesized by reacting α,β-unsaturated ketones with acetamidine (B91507) hydrochloride. nih.gov Once formed, the tetrahydroquinazoline core can be further modified through a variety of chemical transformations. The nitrogen atoms in the ring can be alkylated or acylated, and the aromatic and saturated rings can undergo substitution reactions, allowing for the introduction of additional complexity.

This synthetic versatility makes this compound a valuable starting material for the total synthesis of natural products containing the tetrahydroquinazoline motif. Furthermore, its role as a key intermediate extends to the preparation of novel bioactive compounds and functional materials, where the core structure is systematically modified to achieve the desired properties.

Future Research Directions and Emerging Challenges in 5,6,7,8 Tetrahydro 2 Methyl 6 Quinazolinone Research

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and its application to the 5,6,7,8-Tetrahydro-2-methyl-6-quinazolinone framework presents a significant future opportunity. Computational techniques are increasingly used to accelerate the design and optimization of pharmacologically effective compounds, reducing the time and cost associated with traditional synthesis and screening. nih.govresearchgate.net

De Novo Design: Generating novel derivatives of this compound with optimized properties. AI models can learn from existing chemical data to propose new structures with high predicted activity and desirable pharmacokinetic profiles.

Predictive Modeling: Employing Quantitative Structure-Activity Relationship (QSAR) analyses to build robust models that correlate the structural features of quinazoline (B50416) derivatives with their biological activity. nih.gov Such models can prioritize which novel compounds to synthesize, focusing resources on the most promising candidates. researchgate.net

In Silico Screening: Utilizing virtual screening and molecular docking to rapidly assess the binding affinity of vast libraries of virtual tetrahydroquinazoline (B156257) analogs against specific biological targets. nih.govnih.gov This approach can identify high-potential "hits" for further experimental validation. nih.gov An in silico screening of newly designed compounds based on the quinazoline scaffold has already been used to identify potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov

The primary challenge in this area is the need for large, high-quality datasets specific to tetrahydroquinazolines to train accurate AI models. The development of public repositories and collaborative data-sharing initiatives will be crucial for realizing the full potential of AI in designing the next generation of drugs based on this scaffold.

| Computational Technique | Application in Quinazolinone Research | Potential Future Impact |

| Machine Learning / QSAR | Predict anticancer activity based on structural descriptors. nih.gov | Rapid prioritization of synthetic targets; design of compounds with enhanced potency. |

| Molecular Docking | Investigate binding modes and affinity for targets like DHFR, PARP-1, and EGFR. nih.govnih.govrsc.org | Rational design of selective inhibitors; understanding mechanisms of action. |

| In Silico ADMET Prediction | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). rsc.orgmdpi.com | Early-stage filtering of candidates with poor drug-like properties, reducing late-stage failures. |

Exploration of Novel Biological Targets for Mechanistic Study

While the tetrahydroquinazoline core is known to interact with various targets, a significant future direction lies in the systematic exploration of novel biological pathways and the elucidation of precise mechanisms of action. This involves moving beyond initial phenotypic screening to identify and validate specific molecular targets.

Recent in silico and experimental studies have already pointed toward promising new targets for tetrahydroquinazoline derivatives:

Mycobacterium tuberculosis Enzymes: Molecular docking studies have shown that 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives have a high binding affinity for essential mycobacterial enzymes, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1. nih.govnih.govresearchgate.net This suggests their potential as novel antitubercular agents. nih.govnih.gov

Human Topoisomerase IIα (TopoIIα): A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as inhibitors of human TopoIIα, a validated target for anticancer drugs. acs.orgnih.govacs.org Unlike existing drugs that act as poisons, these compounds block the enzyme's function without promoting DNA cleavage, potentially offering a safer therapeutic profile. acs.orgacs.org

β-Glucosidase: The inhibitory activity of some tetrahydroquinazolines against β-glucosidase has been predicted, indicating a potential new scaffold for the development of antidiabetic agents. nih.govnih.gov

Future work must focus on validating these in silico findings through robust enzymatic and cellular assays. A key challenge will be achieving high selectivity for the target of interest to minimize off-target effects. The development of highly specific inhibitors for targets like TopoIIα over the β isoform demonstrates that such selectivity is achievable and will be a critical goal for future compound optimization. nih.gov

| Potential Biological Target | Therapeutic Area | Key Findings |

| Dihydrofolate reductase (DHFR) | Anti-tubercular, Anticancer | Tetrahydroquinazolines show high binding affinity in molecular docking studies. nih.govnih.govnih.gov |

| Human Topoisomerase IIα (TopoIIα) | Anticancer | Novel 6-amino-tetrahydroquinazoline derivatives act as non-poisonous inhibitors. acs.orgacs.org |

| β-Glucosidase | Antidiabetic | In silico screening predicted high inhibitory activity for tetrahydroquinazoline derivatives. nih.govnih.gov |

| Pantothenate kinase (MtPanK) | Anti-tubercular | Identified as a novel molecular target for tetrahydroquinazolines against M. tuberculosis. nih.govnih.gov |

Development of Sustainable Synthesis Methodologies

In line with the global push towards green chemistry, a major emerging challenge is the development of environmentally benign and efficient methods for synthesizing this compound and its derivatives. Traditional synthetic routes often rely on harsh conditions, toxic solvents, and expensive catalysts. tandfonline.com

Future research is actively pursuing several green chemistry avenues:

Mechanochemical Synthesis: Techniques like ball milling and grinding-assisted synthesis are being explored. nih.govbeilstein-journals.orgacs.org These solvent-free methods can lead to high yields and reduce waste. nih.gov

Green Solvents: The use of eco-friendly solvent systems, such as water, deep eutectic solvents (DES), or PEG/water, is gaining traction. tandfonline.comfrontiersin.orgarabjchem.org These approaches minimize the use of volatile organic compounds (VOCs).

Catalyst-Free and Metal-Free Reactions: New protocols are being developed that avoid the need for transition-metal catalysts, using reagents like H₂O₂ as a green oxidant or proceeding without any additives. acs.orgmdpi.com

Multicomponent Reactions (MCRs): One-pot synthesis strategies that combine multiple steps without isolating intermediates are being designed to improve efficiency and atom economy. frontiersin.orgnih.govresearchgate.net